molecular formula C15H13N3OS2 B13085635 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea

1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea

Cat. No.: B13085635
M. Wt: 315.4 g/mol
InChI Key: ISKMJDPVLAPPEY-UHFFFAOYSA-N
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Description

1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a benzothiazole ring and a thiourea moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea typically involves the reaction of 6-methoxybenzothiazole-2-amine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles, such as amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a therapeutic agent for various diseases.

    Medicine: The compound’s ability to inhibit specific enzymes and proteins makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and disrupting essential biological pathways. For example, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Comparison with Similar Compounds

1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea can be compared with other benzothiazole derivatives, such as:

    1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylurea: Similar structure but with a urea moiety instead of thiourea, leading to different chemical properties and biological activities.

    1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylhydrazine:

    1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiocarbamide: Another thiourea derivative with variations in the substituents, influencing its chemical behavior and uses.

Properties

Molecular Formula

C15H13N3OS2

Molecular Weight

315.4 g/mol

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylthiourea

InChI

InChI=1S/C15H13N3OS2/c1-19-11-7-8-12-13(9-11)21-15(17-12)18-14(20)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,20)

InChI Key

ISKMJDPVLAPPEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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